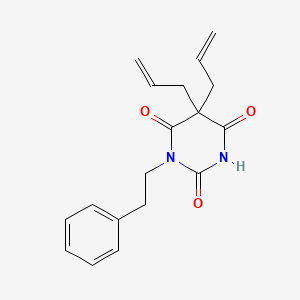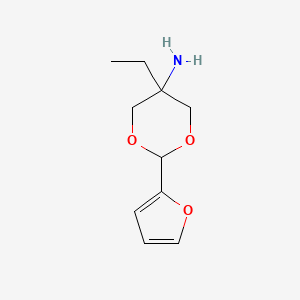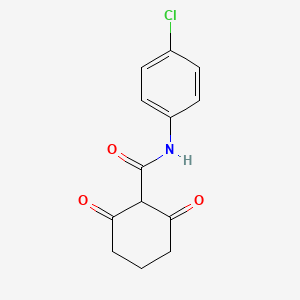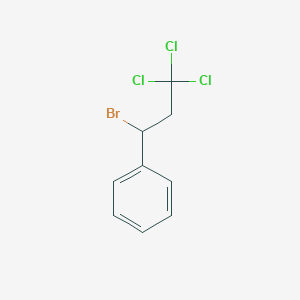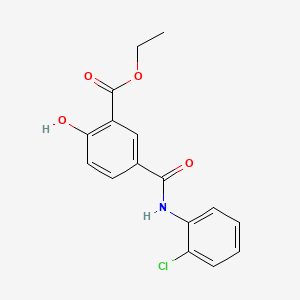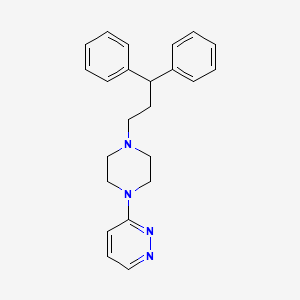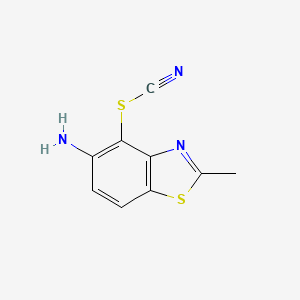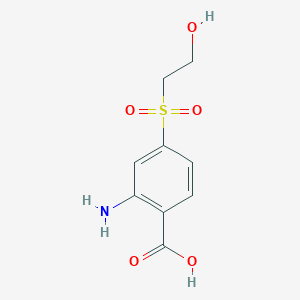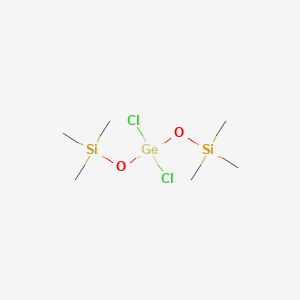
Bis(trimethylsiloxy)dichlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsiloxy)dichlorogermane is an organogermanium compound characterized by the presence of two trimethylsiloxy groups and two chlorine atoms bonded to a germanium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(trimethylsiloxy)dichlorogermane can be synthesized through the reaction of dichlorogermylene with siloxanes such as hexamethyldisiloxane, octamethyltrisiloxane, and hexamethyltricyclotrisiloxane . The reaction typically involves the use of a dioxane complex of dichlorogermylene under controlled conditions to yield the desired organogermanium compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with a focus on optimizing yield and purity for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsiloxy)dichlorogermane undergoes various chemical reactions, including substitution reactions with alcohols, phenols, and alkoxides . These reactions typically involve the replacement of chlorine atoms with other functional groups, leading to the formation of new organogermanium compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alcohols, phenols, and alkoxides . The reactions are usually carried out under controlled conditions to ensure the selective substitution of chlorine atoms .
Major Products Formed: The major products formed from the reactions of this compound include various organogermanium compounds with different functional groups, depending on the reagents used .
Aplicaciones Científicas De Investigación
Bis(trimethylsiloxy)dichlorogermane has several scientific research applications, including its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids . It is also used in the synthesis of other organogermanium compounds and as a reagent in various chemical transformations . Additionally, its unique properties make it valuable in the development of hydrophobic coatings and surface modifications .
Mecanismo De Acción
The mechanism of action of bis(trimethylsiloxy)dichlorogermane involves the selective substitution of chlorine atoms with other functional groups during chemical reactions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents used and the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bis(trimethylsiloxy)dichlorogermane include other organogermanium compounds such as 3,3-dichloro-1,1,1,5,5,7,7,7-octamethyl-3-germa-2,4,6-trioxa-1,5,7-trisilaheptane and cyclic germatetrasiloxane .
Uniqueness: this compound is unique due to its specific combination of trimethylsiloxy and chlorine groups bonded to a germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organometallic chemistry and material science .
Propiedades
Número CAS |
37127-59-6 |
|---|---|
Fórmula molecular |
C6H18Cl2GeO2Si2 |
Peso molecular |
321.91 g/mol |
Nombre IUPAC |
[dichloro(trimethylsilyloxy)germyl]oxy-trimethylsilane |
InChI |
InChI=1S/C6H18Cl2GeO2Si2/c1-12(2,3)10-9(7,8)11-13(4,5)6/h1-6H3 |
Clave InChI |
PBVNHJUZCWSHSE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Ge](O[Si](C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
